molecular formula C14H10BrN3O B10998262 N-(1H-benzimidazol-5-yl)-2-bromobenzamide

N-(1H-benzimidazol-5-yl)-2-bromobenzamide

Cat. No.: B10998262
M. Wt: 316.15 g/mol
InChI Key: DIZCZRFYLHEANZ-UHFFFAOYSA-N
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Description

N-(1H-benzimidazol-5-yl)-2-bromobenzamide is a compound that belongs to the class of organic compounds known as benzimidazoles. These compounds are characterized by a benzene ring fused to an imidazole ring, which contains two nitrogen atoms at adjacent positions. Benzimidazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1H-benzimidazol-5-yl)-2-bromobenzamide typically involves the reaction of 2-bromobenzoyl chloride with 1H-benzimidazole-5-amine. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography .

Industrial Production Methods

Industrial production methods for benzimidazole derivatives often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated purification systems, and stringent quality control measures to ensure high purity and yield .

Chemical Reactions Analysis

Types of Reactions

N-(1H-benzimidazol-5-yl)-2-bromobenzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(1H-benzimidazol-5-yl)-2-bromobenzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(1H-benzimidazol-5-yl)-2-bromobenzamide involves its interaction with specific molecular targets such as enzymes or receptors. The benzimidazole ring can mimic the structure of naturally occurring nucleotides, allowing it to bind to and inhibit the activity of enzymes involved in DNA replication and repair. This leads to the disruption of cellular processes and can result in cell death, making it a potential anticancer agent .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(1H-benzimidazol-5-yl)-2-bromobenzamide is unique due to the presence of the bromine atom, which can participate in various substitution reactions, making it a versatile intermediate for the synthesis of more complex molecules. Additionally, the bromine atom can enhance the compound’s biological activity by increasing its lipophilicity and membrane permeability .

Properties

Molecular Formula

C14H10BrN3O

Molecular Weight

316.15 g/mol

IUPAC Name

N-(3H-benzimidazol-5-yl)-2-bromobenzamide

InChI

InChI=1S/C14H10BrN3O/c15-11-4-2-1-3-10(11)14(19)18-9-5-6-12-13(7-9)17-8-16-12/h1-8H,(H,16,17)(H,18,19)

InChI Key

DIZCZRFYLHEANZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NC2=CC3=C(C=C2)N=CN3)Br

Origin of Product

United States

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